1-methyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione
Overview
Description
1-methyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as MPPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPPP is a synthetic opioid that is structurally similar to fentanyl and has been shown to have potent analgesic effects. In
Mechanism of Action
MPPP acts on the mu-opioid receptor in the brain and spinal cord, producing analgesic effects. It also has effects on other opioid receptors, including the delta and kappa receptors. MPPP has been shown to be a potent agonist of the mu-opioid receptor, producing effects similar to those of other opioids such as morphine and fentanyl.
Biochemical and Physiological Effects:
MPPP produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has effects on the gastrointestinal system, causing constipation and nausea. MPPP has been shown to have a lower potential for abuse and dependence than other opioids, making it a promising candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
MPPP has several advantages for use in lab experiments. It has potent analgesic effects, making it useful for studying pain pathways and developing new pain medications. Additionally, MPPP has a lower potential for abuse and dependence than other opioids, making it a safer option for use in animal studies. However, MPPP is difficult to synthesize and requires specialized knowledge and equipment, making it less accessible for non-scientific purposes.
Future Directions
There are several future directions for research on MPPP. One area of interest is the development of new pain medications based on the structure of MPPP. Additionally, researchers are investigating the potential use of MPPP in the treatment of opioid addiction, as it has been shown to have less potential for abuse and dependence than other opioids. Finally, there is ongoing research into the biochemical and physiological effects of MPPP, with the goal of better understanding its mechanisms of action and potential therapeutic applications.
Scientific Research Applications
MPPP has been extensively studied for its potential use in scientific research. It has been shown to have potent analgesic effects, making it a promising candidate for the development of new pain medications. Additionally, MPPP has been studied for its potential use in the treatment of opioid addiction, as it has been shown to have less potential for abuse and dependence than other opioids such as morphine and fentanyl.
properties
IUPAC Name |
1-methyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-19-17(22)14-16(18(19)23)21-12-10-20(11-13-21)9-5-8-15-6-3-2-4-7-15/h2-8,16H,9-14H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHINDPRULQVEQU-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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